5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid
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Overview
Description
5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid is a complex organic compound that features both a pyridine and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Functional Group Modifications: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potentially used as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Explored for its potential therapeutic effects in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2,6-lutidine or 4-dimethylaminopyridine (DMAP).
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Properties
Molecular Formula |
C14H19NO2S |
---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO2S/c1-13(2)7-9(8-14(3,4)15-13)10-5-6-11(18-10)12(16)17/h5-7,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
OMWCVZNKIIZBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C(=O)O)C |
Origin of Product |
United States |
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